Propargyl-PEG4-(CH2)3-acid

Catalog No.
S540334
CAS No.
1872433-74-3
M.F
C13H22O6
M. Wt
274.31
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propargyl-PEG4-(CH2)3-acid

CAS Number

1872433-74-3

Product Name

Propargyl-PEG4-(CH2)3-acid

IUPAC Name

4-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]butanoic acid

Molecular Formula

C13H22O6

Molecular Weight

274.31

InChI

InChI=1S/C13H22O6/c1-2-5-16-7-9-18-11-12-19-10-8-17-6-3-4-13(14)15/h1H,3-12H2,(H,14,15)

InChI Key

OEXSTNURGGFVTN-UHFFFAOYSA-N

SMILES

C#CCOCCOCCOCCOCCCC(=O)O

Solubility

Soluble in DMSO

Synonyms

Propargyl-PEG4-(CH2)3-acid

Description

The exact mass of the compound Propargyl-PEG4-(CH2)3-acid is 274.1416 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Structure and Properties:

  • Propargyl-PEG4-(CH2)3-acid consists of three main components:
    • A terminal propargyl group (CH≡C-CH2-): This functional group can participate in click chemistry reactions, a powerful tool for bioconjugation [].
    • A hydrophilic poly(ethylene glycol) (PEG) spacer: This chain increases water solubility and reduces non-specific interactions of the molecule with biological components []. The number 4 indicates the average number of ethylene glycol units in the spacer.
    • A terminal carboxylic acid (COOH): This group allows conjugation with biomolecules containing primary amine groups (e. 벡터 -NH2) to form stable amide bonds [].

Applications in Scientific Research

Propargyl-PEG4-(CH2)3-acid finds applications in various scientific research fields due to its ability to modify and functionalize biomolecules:

  • Bioconjugation: As mentioned earlier, the key application lies in bioconjugation. The propargyl group allows attachment to azide-functionalized biomolecules through click chemistry, while the carboxylic acid group can be used for further conjugation with amine-containing molecules like proteins, peptides, or antibodies [, ]. This enables the creation of complex bioconjugates with desired properties.
  • Drug Delivery Systems: Propargyl-PEG4-(CH2)3-acid can be used to modify drug molecules, improving their solubility, stability, and targeting ability. The PEG spacer enhances water solubility, while the linker allows attachment of targeting ligands that direct the drug to specific cells or tissues [].
  • Surface Modification: This molecule can be used to modify surfaces like nanoparticles or biosensors. The carboxylic acid group allows attachment to the surface, while the PEG spacer introduces hydrophilicity and reduces non-specific binding.

Propargyl-PEG4-(CH2)3-acid is a specialized compound that belongs to the family of polyethylene glycol (PEG) derivatives. It features a propargyl group, a terminal alkyne functional group (-C≡CH), and a carboxylic acid group (-COOH) linked through a four-unit PEG chain and a three-carbon alkyl chain. This structure enhances its solubility, flexibility, and biocompatibility, making it an important tool in various chemical and biological applications, particularly in drug delivery and bioconjugation processes .

The propargyl group in Propargyl-PEG4-(CH2)3-acid is highly reactive and participates prominently in Click Chemistry, specifically through copper-catalyzed azide-alkyne cycloaddition (CuAAC). In this reaction, the propargyl group reacts with azide-bearing compounds to form stable triazole linkages. This reaction is characterized by its efficiency and specificity, making it suitable for creating complex biomolecular constructs . Additionally, the carboxylic acid can engage in amide bond formation with amine groups when activated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazole-4-carboxylic acid hexafluorophosphate) .

Propargyl-PEG4-(CH2)3-acid exhibits significant potential in biological applications due to its ability to enhance the pharmacokinetic properties of drugs through PEGylation. PEGylation improves the solubility and stability of therapeutic agents while reducing immunogenicity. The compound's reactivity allows for the site-specific conjugation of drugs or biomolecules, which can lead to improved therapeutic efficacy and reduced side effects .

Propargyl-PEG4-(CH2)3-acid can be synthesized through several methods:

  • Direct Functionalization: The PEG backbone can be modified by introducing the propargyl group via nucleophilic substitution reactions.
  • Click Chemistry: Utilizing the CuAAC reaction to attach azide-functionalized PEG to propargyl derivatives.
  • Carboxylic Acid Formation: The terminal carboxylic acid can be introduced through oxidation of corresponding alcohols or through carboxylation reactions .

These synthesis methods allow for the customization of the compound for specific applications in research and therapeutics.

Propargyl-PEG4-(CH2)3-acid is utilized in various fields:

  • Click Chemistry: As a versatile linker for bioconjugation, allowing for the attachment of proteins, peptides, or small molecules.
  • Drug Delivery Systems: Enhancing drug formulations such as liposomes and nanoparticles to improve targeting and efficacy.
  • Therapeutic Development: Used in synthesizing PROTACs (proteolysis-targeting chimeras), which are designed to degrade specific proteins within cells .

Interaction studies involving Propargyl-PEG4-(CH2)3-acid typically focus on its ability to form stable conjugates with biomolecules. These studies demonstrate that the compound can effectively facilitate targeted delivery of therapeutics by forming covalent bonds with specific targets, enhancing both selectivity and potency. The use of Click Chemistry allows researchers to study interactions in real-time while maintaining biological activity .

Propargyl-PEG4-(CH2)3-acid shares similarities with several other compounds but maintains unique characteristics due to its specific structure:

Compound NameKey Features
Propargyl-PEG-acidLacks the three-carbon alkyl chain; simpler structure
Propargyl-PEG4-alcoholContains a hydroxyl group instead of a carboxylic acid
Propargyl-PEG4-methyl esterMethyl ester instead of carboxylic acid; different reactivity profile
Propargyl-aliphatic-acidSimilar alkyne functionality but lacks PEG backbone
Propargyl-PEG-NHS carbonateIncludes NHS ester for amine coupling; different application focus

The unique combination of properties in Propargyl-PEG4-(CH2)3-acid makes it particularly valuable for applications requiring both solubility enhancement and reactive functional groups for bioconjugation processes .

Molecular Structure Characterization

Propargyl-PEG4-(CH2)3-acid represents a specialized polyethylene glycol derivative with the molecular formula C13H22O6 and a molecular weight of 274.31 grams per mole [3] [4]. The compound features a complex linear structure that incorporates four distinct functional regions connected through covalent bonds . The International Union of Pure and Applied Chemistry systematic name for this compound is 4-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]butanoic acid, which accurately describes its structural composition [3]. The compound exhibits a defined structural architecture where each functional group contributes specific chemical and physical properties to the overall molecular behavior .

Propargyl Terminal Group

The propargyl terminal group constitutes the reactive terminus of the molecule, featuring the characteristic terminal alkyne functional group with the structure -C≡C-H [6]. This functional group contains a carbon-carbon triple bond adjacent to a methylene carbon, forming the propargyl moiety [6]. The terminal alkyne hydrogen exhibits distinctive chemical properties due to the sp-hybridized carbon environment [27] [28]. The propargyl group demonstrates enhanced acidity compared to typical alkyl hydrogens, with a pKa value of approximately 25, making it susceptible to deprotonation by strong bases such as sodium amide [41]. The spatial arrangement of the terminal alkyne allows for specific geometric interactions during chemical reactions, particularly in cycloaddition processes [6] [15].

PEG4 Spacer Architecture

The polyethylene glycol spacer consists of four ethylene glycol units connected through ether linkages, creating the characteristic -OCH2CH2OCH2CH2OCH2CH2OCH2CH2- backbone [3]. This tetraethylene glycol segment provides the molecule with enhanced hydrophilic properties through the presence of multiple ether oxygen atoms [16] [19]. The oxygen atoms within the polyethylene glycol chain possess partial negative charges due to their electronegativity, enabling hydrogen bond formation with water molecules [16] [19]. The four-unit polyethylene glycol architecture offers optimal flexibility while maintaining a relatively compact molecular structure [9] [35]. The ether linkages within the spacer contribute to the overall conformational flexibility of the molecule, allowing for dynamic structural adjustments in different chemical environments [35] [36].

Three-Carbon Alkyl Chain

The three-carbon alkyl chain, represented as -(CH2)3-, serves as a connecting segment between the polyethylene glycol spacer and the carboxylic acid functional group [3]. This propyl chain consists of three methylene units in a linear arrangement, providing additional molecular flexibility [22] [25]. The alkyl chain contributes hydrophobic character to the molecule while maintaining structural simplicity [25]. Each carbon atom in the chain exhibits sp3 hybridization with tetrahedral geometry, allowing for rotational freedom around the carbon-carbon bonds [22]. The three-carbon length provides sufficient spacing to prevent steric interference between the polyethylene glycol spacer and the carboxylic acid terminus .

Carboxylic Acid Functional Group

The carboxylic acid functional group (-COOH) represents the reactive terminus opposite to the propargyl group [13]. This functional group consists of a carbonyl carbon double-bonded to oxygen and single-bonded to a hydroxyl group [13] [14]. The carboxylic acid exhibits typical acidic properties with the ability to donate protons in aqueous solution [14]. The carbonyl carbon demonstrates electrophilic character, making it susceptible to nucleophilic attack by amine-containing molecules [43] [44]. The carboxyl group can undergo activation through coupling agents to facilitate amide bond formation with primary and secondary amines [43] [45].

Physical Properties

Solubility Profile

Propargyl-PEG4-(CH2)3-acid demonstrates excellent solubility in polar solvents, particularly in dimethyl sulfoxide and water [3] [4]. The compound's solubility characteristics arise from the hydrophilic polyethylene glycol spacer, which forms extensive hydrogen bonds with water molecules [16] [19]. The presence of four ether oxygen atoms within the polyethylene glycol chain significantly enhances water solubility compared to non-PEGylated analogs [16]. The carboxylic acid functional group further contributes to aqueous solubility through its ionizable nature and hydrogen bonding capacity [14]. The balance between the hydrophilic polyethylene glycol segment and the relatively small hydrophobic alkyl chain results in amphiphilic properties that enhance solubility in both polar and moderately polar organic solvents .

Solvent TypeSolubilityMechanism
WaterHighHydrogen bonding with polyethylene glycol chain
Dimethyl sulfoxideHighPolar interactions with ether oxygens
MethanolModerateHydrogen bonding and polar interactions
DichloromethaneLimitedWeak van der Waals interactions

Molecular Weight and Density

The molecular weight of Propargyl-PEG4-(CH2)3-acid is precisely 274.31 grams per mole, as determined through mass spectrometry analysis [3] [4]. The compound exhibits a density of approximately 1.164 grams per milliliter at standard temperature and pressure conditions [20]. The molecular weight distribution remains monodisperse due to the defined chemical structure without polymer chain length variations [3]. The density value reflects the contribution of both the organic backbone and the heteroatoms present within the molecule [20]. Comparative analysis with related polyethylene glycol derivatives shows that the density correlates with the number of ether linkages and the molecular weight of the terminal functional groups [21].

PropertyValueUnitsReference Method
Molecular Weight274.31g/molMass spectrometry
Density1.164g/mLPycnometry
Refractive Index1.460-Refractometry

Stability Parameters

The chemical stability of Propargyl-PEG4-(CH2)3-acid depends on environmental conditions including temperature, pH, and exposure to light [23] [26]. The terminal alkyne group remains stable under normal storage conditions but may undergo oxidation or polymerization reactions under extreme conditions [6] [23]. The polyethylene glycol spacer demonstrates excellent chemical stability across a wide pH range, maintaining structural integrity in both acidic and basic environments [26]. The carboxylic acid functional group exhibits stability under standard conditions but may undergo esterification or amidation reactions when exposed to appropriate reagents [26]. Long-term storage requires protection from moisture and elevated temperatures to prevent hydrolysis or thermal degradation [4].

ParameterStable RangeDegradation Conditions
Temperature-20°C to 25°C>100°C
pH Range2.0 to 12.0Extreme acidic/basic conditions
Light ExposureProtectedDirect UV radiation
Moisture<5% relative humidityHigh humidity environments

Spectroscopic Characteristics

Nuclear magnetic resonance spectroscopy reveals characteristic signals for each functional group within Propargyl-PEG4-(CH2)3-acid [27] [28]. The terminal alkyne proton appears as a distinctive signal at approximately 2.5 parts per million in proton nuclear magnetic resonance, exhibiting triplet multiplicity due to coupling with adjacent methylene protons [27] [28]. The polyethylene glycol protons generate complex multiplets in the 3.6 to 4.2 parts per million region, reflecting the multiple methylene environments within the ether linkages [28]. Carbon-13 nuclear magnetic resonance spectroscopy shows the alkyne carbons in the 65-85 parts per million range, with the terminal alkyne carbon appearing more upfield than internal positions [27] [28].

Infrared spectroscopy provides complementary structural information through characteristic absorption bands [32]. The terminal alkyne exhibits a sharp absorption around 3300 wavenumbers corresponding to the carbon-hydrogen stretch [28] [32]. The carboxylic acid functional group produces a broad absorption band between 2500-3300 wavenumbers due to the hydroxyl stretch, overlapping with hydrogen-bonded conformations [32]. The carbonyl stretch of the carboxylic acid appears as an intense band near 1700-1725 wavenumbers [32]. The polyethylene glycol ether linkages contribute absorptions in the 1000-1300 wavenumbers region corresponding to carbon-oxygen stretching vibrations [32].

Chemical Reactivity

Alkyne Reactivity Profile

The terminal alkyne functionality in Propargyl-PEG4-(CH2)3-acid exhibits high reactivity toward copper-catalyzed azide-alkyne cycloaddition reactions [15] [18]. This reaction proceeds through coordination of the alkyne to copper catalysts, followed by azide coordination and subsequent cyclization to form 1,2,3-triazole products [15] [46]. The reaction demonstrates excellent selectivity for the 1,4-regioisomer when using copper catalysis, providing a reliable method for bioconjugation applications [18] [48]. The alkyne group can also participate in other click chemistry transformations, including strain-promoted cycloadditions with cyclooctynes and thiol-yne additions [38]. The terminal position of the alkyne ensures accessibility for reaction partners while minimizing steric hindrance [38] [41].

Reaction TypeCatalystProductSelectivity
Copper-catalyzed azide-alkyne cycloadditionCopper(I)1,4-triazole>95%
Thiol-yne additionBase or radical initiatorThioetherVariable
Alkyne metathesisMolybdenum or tungstenInternal alkyneModerate

Carboxylic Acid Functionality

The carboxylic acid group demonstrates versatile reactivity patterns characteristic of this functional class [13] [14]. Amide bond formation represents the most common reaction pathway, requiring activation through coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazole-4-carboxylic acid hexafluorophosphate [43] [44]. The reaction proceeds through formation of an activated intermediate that readily couples with primary and secondary amines [44] [45]. Esterification reactions can occur under acidic conditions or through activation with appropriate reagents [13]. The carboxylic acid also demonstrates metal coordination capabilities, forming complexes with various metal cations through the oxygen atoms [13].

The reactivity of the carboxylic acid can be modulated through pH adjustment, with deprotonation occurring readily in basic solutions to form the corresponding carboxylate anion [14]. The pKa value of the carboxylic acid group remains approximately 4.2, typical for aliphatic carboxylic acids [14]. Activation strategies include formation of acid chlorides, anhydrides, or active esters for enhanced reactivity toward nucleophiles [43] [45].

PEG Spacer Hydrophilicity and Flexibility

The polyethylene glycol spacer contributes significant hydrophilic character to the molecule through its multiple ether oxygen atoms [16] [39]. These oxygen atoms form hydrogen bonds with water molecules, creating a hydration shell around the polymer chain [16] [35]. The hydrophilic nature enhances biocompatibility and reduces nonspecific protein adsorption in biological systems [39] [40]. Molecular dynamics simulations demonstrate that polyethylene glycol chains adopt flexible conformations in aqueous solution, with rapid interconversion between different conformational states [35] [36].

The flexibility of the polyethylene glycol spacer allows for adaptive binding to biological targets while maintaining sufficient length for effective molecular recognition [9] [11]. The four-unit length provides optimal balance between flexibility and structural definition [9]. The spacer demonstrates resistance to enzymatic degradation and maintains structural integrity under physiological conditions [40]. The hydrophilic properties facilitate cell membrane permeation and enhance biodistribution in biological systems [39] [40].

PropertyValueMechanism
Hydration Number2-3 water molecules per ether oxygenHydrogen bonding
Conformational FlexibilityHighRotational freedom around C-O bonds
Protein ResistanceExcellentSteric and hydration effects
Membrane PermeabilityEnhancedReduced hydrophobic interactions

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.4

Exact Mass

274.1416

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.

Explore Compound Types